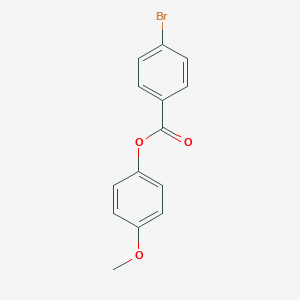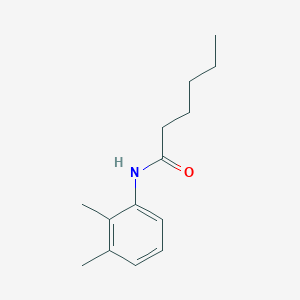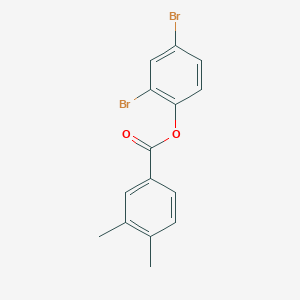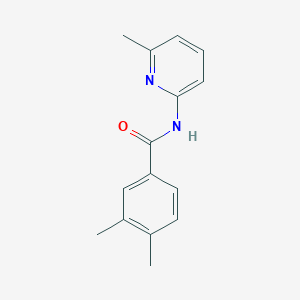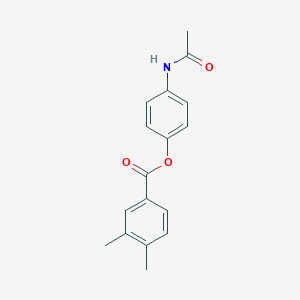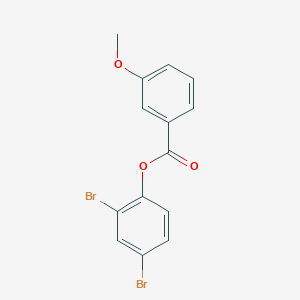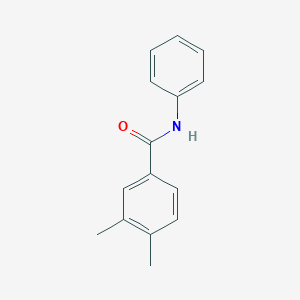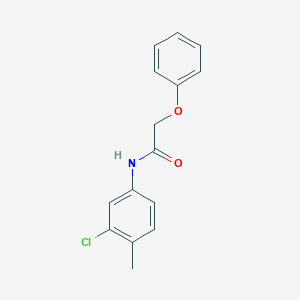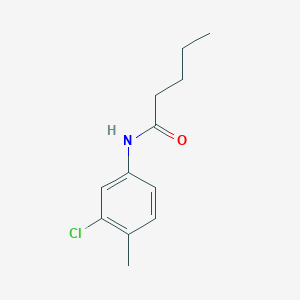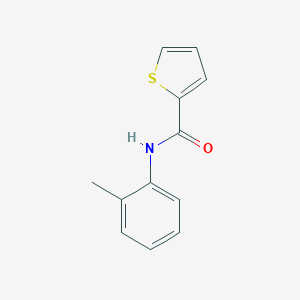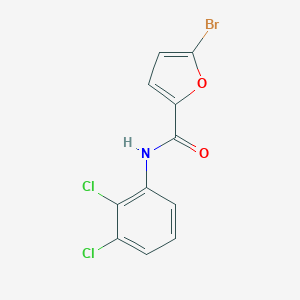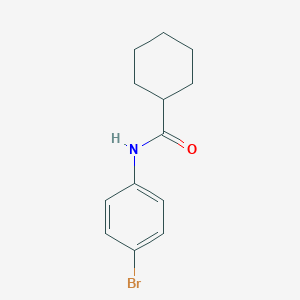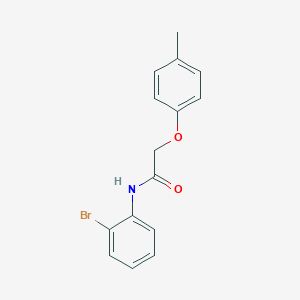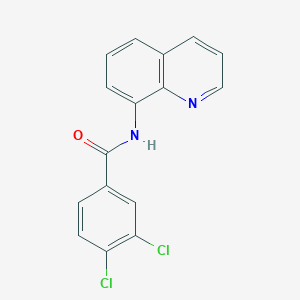
3,4-dichloro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-quinolin-8-ylbenzamide is a chemical compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.2 g/mol It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and a quinoline moiety attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(quinolin-8-yl)benzamide can be achieved through a copper-mediated tandem C(sp2)–H amination reaction. This method involves the use of N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out under mild conditions, avoiding the use of sensitive and expensive metals . The process is efficient and allows for the construction of complex polycyclic molecules in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the copper-mediated synthesis route provides a scalable and cost-effective approach for large-scale production. The use of readily available starting materials and the simplicity of the reaction conditions make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form various oxidized products.
Reduction: Sodium borohydride in an alcoholic solvent can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzamide moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichloro-N-quinolin-8-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in C–H bond activation/functionalization.
Uniqueness
3,4-Dichloro-N-quinolin-8-ylbenzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10Cl2N2O |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChI Key |
FTCRLBXJOFJNHM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


